![molecular formula C21H20ClN5O2 B2741269 N-(4-chlorobenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260912-98-8](/img/structure/B2741269.png)
N-(4-chlorobenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
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Description
N-(4-chlorobenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H20ClN5O2 and its molecular weight is 409.87. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Research
The triazoloquinoxaline moiety is known to possess antiviral properties. Compounds with this structure have been synthesized as potential antiviral agents, with some showing promising activity in plaque-reduction assays . The presence of a triazole ring can enhance the compound’s ability to interact with viral enzymes or receptors, potentially inhibiting viral replication.
Antimicrobial Activity
The structural similarity of triazoloquinoxaline derivatives to known antimicrobial agents suggests that they could be effective against bacterial and fungal infections. Studies have shown that certain derivatives exhibit antibacterial and/or antifungal activities, which could be further explored using our compound of interest .
Anticancer Potential
Quinoxaline derivatives have been investigated for their DNA intercalation activities, which could make them potent anticancer agents. The ability to intercalate DNA allows these compounds to disrupt the replication and transcription processes in cancer cells, leading to cell death .
Synthesis of Medicinally Active Compounds
N-(4-chlorobenzyl)formamide, a related compound, is an important intermediate in the synthesis of medicinally active compounds. By extension, our compound could serve as a precursor or intermediate in the synthesis of a wide range of pharmaceuticals .
Chemical Research and Development
The compound’s unique structure makes it a candidate for research in chemical synthesis and development. It could be used to study new synthetic pathways or to develop novel chemical reactions that could be applied in various fields of chemistry .
Pharmacological Studies
Given the diverse biological activities associated with triazole and quinoxaline derivatives, our compound could be used in pharmacological studies to explore its therapeutic potential. This includes investigating its efficacy and safety profile in various disease models .
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c1-2-5-18-24-25-20-21(29)26(16-6-3-4-7-17(16)27(18)20)13-19(28)23-12-14-8-10-15(22)11-9-14/h3-4,6-11H,2,5,12-13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZXMNKBGHOBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide |
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